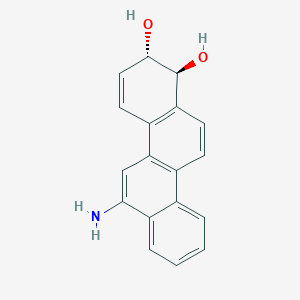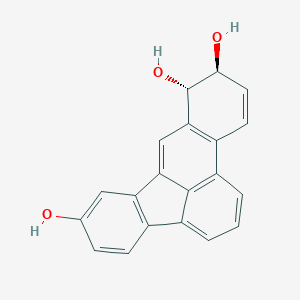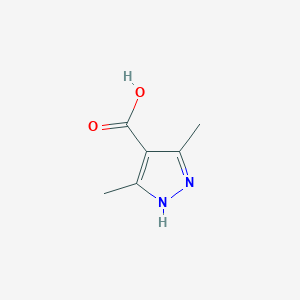![molecular formula C17H21NO3S B056937 Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144060-97-9](/img/structure/B56937.png)
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate (EMTTC) is a synthetic compound that has recently become a major focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Building Block for Heterocyclic Compounds : A study highlights the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives as valuable building blocks for synthesizing a variety of heterocyclic compounds, including thiazoles. These compounds have applications in dyes and heterocyclic chemistry, indicating the potential of ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate in similar synthetic applications (Gomaa & Ali, 2020).
Pharmacological Activity
- Antioxidant and Anti-inflammatory Agents : Research focused on the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities, suggests that compounds with a thiazole core can serve as templates for developing new pharmacological agents (Raut et al., 2020).
Chemical Modification and Applications
- Chemical Modification of Cellulose : Ionic liquids have been utilized as reaction media for the modification of cellulose, showing that compounds with specific functional groups like this compound could potentially be used in the modification of biopolymers to impart desired properties (Heinze et al., 2008).
Environmental Fate and Biodegradation
- Biodegradation of Ether Oxygenates : Although not directly related, studies on the biodegradation and fate of ether oxygenates like ETBE in soil and groundwater provide insight into how similar compounds might behave in environmental settings. This could be relevant for assessing the environmental impact of chemical compounds including thiazoles (Thornton et al., 2020).
Mécanisme D'action
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate
is a key intermediate for the preparation of Febuxostat , a drug used for the treatment of hyperuricemia and gouty arthritis . Here is an overview of its mechanism of action:
Target of Action
The primary target of this compound is the enzyme xanthine oxidase, which plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . By inhibiting this enzyme, the compound helps reduce the production of uric acid.
Mode of Action
The compound interacts with its target, xanthine oxidase, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of hypoxanthine and xanthine to uric acid .
Biochemical Pathways
The compound affects the purine degradation pathway. By inhibiting xanthine oxidase, it disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid. This leads to a decrease in uric acid levels, reducing the symptoms of gout .
Pharmacokinetics
Febuxostat is well-absorbed orally and is extensively metabolized in the liver .
Result of Action
The molecular effect of the compound’s action is the inhibition of xanthine oxidase, leading to a decrease in uric acid production. The cellular effect is a reduction in the concentration of uric acid in the body, which can alleviate the symptoms of gout .
Analyse Biochimique
Biochemical Properties
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of drugs like febuxostat, which is used to treat hyperuricemia and gout. This compound interacts with several enzymes and proteins during its synthesis and metabolic processes. For instance, it is known to interact with xanthine oxidase, an enzyme involved in purine metabolism. The interaction with xanthine oxidase is crucial as it inhibits the enzyme’s activity, leading to a decrease in uric acid production .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting xanthine oxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress in cells. Additionally, it impacts gene expression related to inflammatory responses, leading to a decrease in pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the molybdenum center of xanthine oxidase. This binding inhibits the enzyme’s activity, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is crucial in reducing uric acid levels in patients with hyperuricemia. Additionally, the compound’s thiazole ring structure allows it to form stable interactions with the enzyme, enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against xanthine oxidase. Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies have shown that the compound can sustainably reduce uric acid levels without significant adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively reduces uric acid levels and alleviates symptoms of hyperuricemia. At higher doses, it can lead to toxic effects, including liver and kidney damage. These adverse effects highlight the importance of dosage regulation in clinical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the conversion of purines to uric acid. The compound’s inhibitory effects on these enzymes lead to altered metabolic flux, reducing the production of uric acid and its accumulation in tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high xanthine oxidase activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on xanthine oxidase. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its activity and function in reducing uric acid production .
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-20-17(19)15-12(4)18-16(22-15)13-6-8-14(9-7-13)21-10-11(2)3/h6-9,11H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRMNYUTCKYZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165308 | |
| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144060-97-9 | |
| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



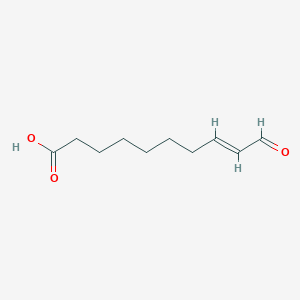
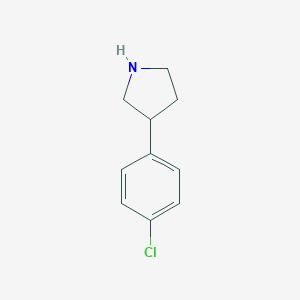

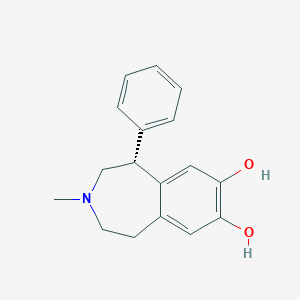

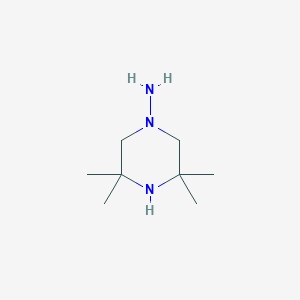
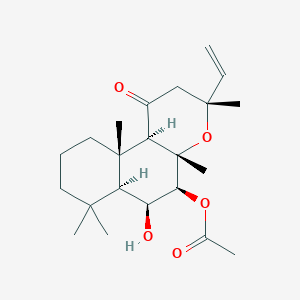



![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
